molecular formula C12H16FN3S B1483171 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098015-78-0

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No. B1483171
CAS RN: 2098015-78-0
M. Wt: 253.34 g/mol
InChI Key: KFDLPWHRQCKIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is an interesting molecule that has been studied for its potential applications in a variety of scientific research fields. This molecule is also known as FETP, and it is a member of the pyrazol-4-yl group of compounds, which are known for their high affinity for biological targets. FETP has been studied for its potential to act as a therapeutic agent, as well as its potential to act as a drug transporter.

Scientific Research Applications

FETP has been studied for its potential applications in a variety of scientific research fields, including drug delivery, drug transport, and drug metabolism. FETP has been studied for its potential to act as a therapeutic agent, as well as its potential to act as a drug transporter. FETP has also been studied for its potential to act as a prodrug, which is a drug that is metabolized in the body to produce an active drug. FETP has also been studied for its potential to act as a substrate for enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of FETP is not yet fully understood. However, it is believed that FETP binds to biological targets, such as enzymes, receptors, and transporters, and modulates their activity. FETP has been shown to interact with a variety of proteins, including enzymes involved in drug metabolism, receptors involved in signal transduction, and transporters involved in drug transport.
Biochemical and Physiological Effects
FETP has been studied for its potential to act as a therapeutic agent, as well as its potential to act as a drug transporter. FETP has been shown to interact with a variety of proteins, including enzymes involved in drug metabolism, receptors involved in signal transduction, and transporters involved in drug transport. FETP has also been shown to modulate the activity of these proteins, which can lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using FETP in laboratory experiments include its high affinity for biological targets and its potential to act as a drug transporter. The limitations of using FETP in laboratory experiments include its potential to interact with a variety of proteins, its potential to modulate the activity of these proteins, and its potential to act as a prodrug.

Future Directions

For the study of FETP include further investigation into its mechanism of action, its potential to act as a therapeutic agent, its potential to act as a drug transporter, its potential to act as a prodrug, and its potential to interact with a variety of proteins. Additionally, further research into the biochemical and physiological effects of FETP, as well as its advantages and limitations for laboratory experiments, could be beneficial.

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-14-5-2-10-8-16(6-4-13)15-12(10)11-3-7-17-9-11/h3,7-9,14H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDLPWHRQCKIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1C2=CSC=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

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